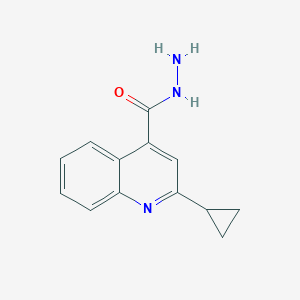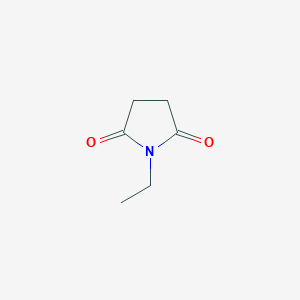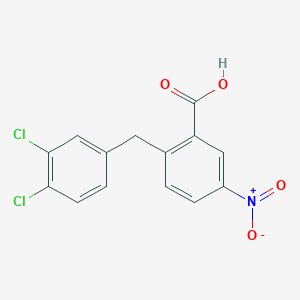
2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed NSAIDs worldwide.
Wirkmechanismus
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of cytokines, which are proteins involved in the inflammatory response. Diclofenac has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. In addition, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac is a widely used NSAID with a well-established safety profile. It is relatively inexpensive and readily available. However, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid has been shown to have a number of limitations for lab experiments. For example, it has been found to have variable effects on different cell types and may have off-target effects. In addition, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid has been shown to inhibit the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This can lead to gastrointestinal side effects, such as ulcers and bleeding.
Zukünftige Richtungen
There are a number of future directions for the study of 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid. One area of research is the development of more selective COX inhibitors that have fewer side effects. Another area of research is the investigation of the potential use of 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. In addition, there is a need for further research into the mechanism of action of 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid and its effects on different cell types.
Synthesemethoden
Diclofenac can be synthesized by the condensation of 2-(3,4-dichlorophenyl)acetic acid with 5-nitro-2-chlorobenzoic acid in the presence of thionyl chloride and acetic anhydride. The resulting product is then hydrolyzed to yield 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
124985-64-4 |
|---|---|
Produktname |
2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid |
Molekularformel |
C14H9Cl2NO4 |
Molekulargewicht |
326.1 g/mol |
IUPAC-Name |
2-[(3,4-dichlorophenyl)methyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H9Cl2NO4/c15-12-4-1-8(6-13(12)16)5-9-2-3-10(17(20)21)7-11(9)14(18)19/h1-4,6-7H,5H2,(H,18,19) |
InChI-Schlüssel |
OQBLRYZKIWRZSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl)Cl |
Andere CAS-Nummern |
124985-64-4 |
Synonyme |
2-(3,4-dichlorobenzyl)-5-nitrobenzoic acid DCBNBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




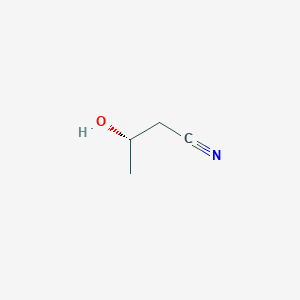

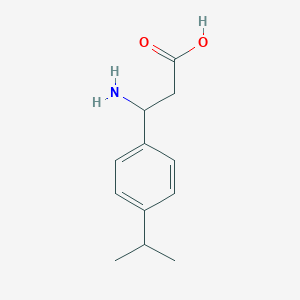

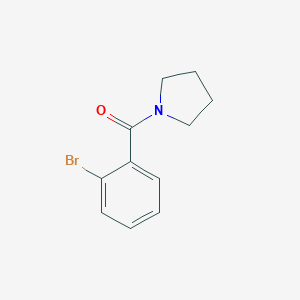
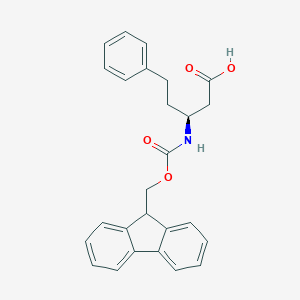

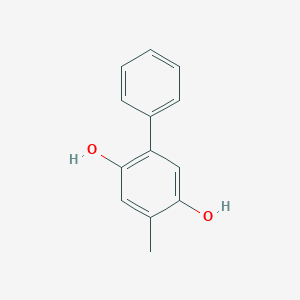
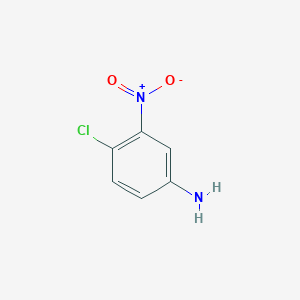
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)

